3,3'-bi-1,3-Oxazolidine-2,2'-dione
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Overview
Description
3,3’-bi-1,3-Oxazolidine-2,2’-dione is a heterocyclic compound with the molecular formula C6H8N2O4 and a molecular weight of 172.1387 g/mol It is characterized by the presence of two oxazolidine rings, which are five-membered rings containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-bi-1,3-Oxazolidine-2,2’-dione typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and yields the target product in good to excellent yields.
Industrial Production Methods: Industrial production of 3,3’-bi-1,3-Oxazolidine-2,2’-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3’-bi-1,3-Oxazolidine-2,2’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3,3’-bi-1,3-Oxazolidine-2,2’-dione has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its ability to form stable cross-linked structures.
Mechanism of Action
The mechanism of action of 3,3’-bi-1,3-Oxazolidine-2,2’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. Additionally, its unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Oxazolidinones: These are structurally related compounds that contain a five-membered ring with both nitrogen and oxygen atoms.
Spirooxazolidines: These compounds have a spirocyclic structure and are used in the synthesis of pharmaceuticals and agrochemicals.
Mono- and Polycyclic Oxazolidines: These derivatives are used as intermediates in organic synthesis and have various biological activities.
Uniqueness: 3,3’-bi-1,3-Oxazolidine-2,2’-dione is unique due to its bis-oxazolidine structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
89533-03-9 |
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Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H8N2O4/c9-5-7(1-3-11-5)8-2-4-12-6(8)10/h1-4H2 |
InChI Key |
HTTOAZGYFLWWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1N2CCOC2=O |
Origin of Product |
United States |
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